molecular formula C7H11NO4 B2774796 (2R,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 37712-75-7

(2R,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B2774796
CAS No.: 37712-75-7
M. Wt: 173.168
InChI Key: BAPRUDZDYCKSOQ-PHDIDXHHSA-N
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Description

(2R,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of scientific research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and possesses both an acetyl group and a hydroxyl group, contributing to its unique chemical properties.

Properties

IUPAC Name

(2R,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPRUDZDYCKSOQ-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(CC1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@@H](C[C@@H]1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as 4-hydroxyproline, which undergoes acetylation followed by cyclization to form the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetyl group and ester derivatives of this compound undergo hydrolysis under basic or acidic conditions:

Reaction TypeConditionsProductYieldReference
Ester hydrolysisLiOH (THF/H₂O, 18 h, rt)Carboxylic acid derivative75%
Acetyl deprotectionHCl (aqueous, pH 2–3)Free amine intermediate98%*

*The acetyl group is stable under mild acidic conditions but cleavable via strong acid or enzymatic methods .

Amide Bond Formation

The carboxylic acid participates in coupling reactions to form peptidomimetics or PROTACs (Proteolysis-Targeting Chimeras):

  • Reagents : HATU, DIPEA in DMF .

  • Example :

    • Coupling with (S)-2-(tert-butoxycarbonyl)amino-3,3-dimethylbutanoic acid yields a Boc-protected intermediate, a precursor to bioactive molecules .

    • Stereochemical retention at C2 and C4 is confirmed via ¹H-NMR (DMSO-d₆: δ 4.32 ppm for C4-OH) .

Stereochemical Transformations

The (2R,4R) configuration allows selective inversions for derivative synthesis:

MethodReagents/ConditionsOutcomeApplication
Mitsunobu reactionDIAD, PPh₃, chiral alcoholC4-OH stereoinversion to (2R,4S)H₃ receptor antagonists
La Rosa’s lactoneOxidative lactonizationEpimerization at C2Collagen-mimetic peptides

Oxidation and Reduction

The hydroxyl group undergoes selective oxidation, while the acetyl group remains inert:

ReactionReagentsProductNotes
Swern oxidation(COCl)₂, DMSO, Et₃NKetone derivative (C4=O)Requires anhydrous conditions
NaBH₄ reductionTHF/MeOH, 0°C → rtRetained C4-OH configurationNo stereochemical change

Protection/Deprotection Strategies

Functional groups are selectively protected for stepwise synthesis:

Group ProtectedProtecting AgentConditionsDeprotection Method
Amine (N1)tert-butoxycarbonyl(Boc)₂O, NaHCO₃, H₂O/EtOAcTFA/DCM (0°C → rt)
Carboxylic acidMethyl esterSOCl₂/MeOHLiOH (THF/H₂O)

Enzymatic Modifications

Though non-enzymatic reactions dominate, the compound serves as a substrate for:

  • Hydroxylase enzymes : Introduces additional hydroxyl groups at C3/C5 positions .

  • Acetyltransferases : Transfers acetyl groups to other biomolecules (e.g., histones) .

Thermal and pH Stability

ConditionObservationStability Threshold
Aqueous solutionDegrades at pH < 2 or pH > 9 (24 h, rt)Stable at pH 4–7
Heating (100°C)Decomposition via lactam formation>1 h

Comparative Reactivity of Analogues

CompoundKey ReactionRate Relative to Target
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acidMitsunobu stereoinversion1.2× faster
trans-4-HydroxyprolineEnzymatic hydroxylation0.8× slower

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2R,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid is C7H11NO4C_7H_{11}NO_4, with a molecular weight of 173.17 g/mol. The compound features a pyrrolidine ring, which is notable for its presence in various natural products and pharmaceuticals. Its stereochemistry is crucial for its biological activity, as the specific configuration can influence receptor interactions and metabolic pathways.

Drug Design

This compound serves as a building block in the synthesis of various pharmaceutical agents. Its structural features allow for the modification of biological activity through the introduction of different functional groups. For instance, it has been utilized in the development of histamine H3 receptor antagonists, which are being investigated for their potential in treating neurological disorders .

Therapeutic Applications

Research indicates that this compound may have applications in treating conditions such as:

  • Neurological Disorders : Due to its interaction with histamine receptors, it shows promise in managing cognitive impairments and neurodegenerative diseases.
  • Metabolic Disorders : Its role in modulating metabolic pathways could be beneficial in developing treatments for conditions like obesity and diabetes.

Enzyme Inhibition

Studies have demonstrated that this compound can act as an inhibitor of specific enzymes involved in metabolic processes. This property is particularly relevant for designing inhibitors that target pathways associated with diseases like cancer and diabetes.

Structural Biology

The compound's unique structure makes it a valuable tool in structural biology. It can be used to stabilize protein structures or as a ligand in crystallography studies to elucidate the mechanisms of action of various enzymes and receptors.

Synthesis and Characterization

A notable study detailed the synthesis of this compound using asymmetric synthesis techniques. The resulting compound was characterized by NMR spectroscopy and X-ray crystallography, confirming its stereochemistry and purity .

In vitro studies have assessed the biological activity of this compound against various cell lines. Results showed promising effects on cell viability and apoptosis induction in cancerous cells, indicating potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (2R,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-4-methylpiperidine-2-carboxylic acid: A similar compound with a methyl group instead of an acetyl group.

    4-hydroxy-2-pyridone: Another compound with a hydroxyl group and a nitrogen-containing heterocycle.

Uniqueness

(2R,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

(2R,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an acetyl group and a hydroxyl group. Its unique stereochemistry (2R,4R) contributes to its biological activity, influencing how it interacts with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can act as an enzyme inhibitor , modulating metabolic pathways by binding to active sites and altering enzyme activity . Additionally, it may interact with various receptors, potentially influencing signaling pathways that affect cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could have implications in treating diseases where these enzymes play a crucial role.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics .
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, contributing to its therapeutic potential in conditions characterized by inflammation.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • In vitro Studies : Laboratory experiments have demonstrated that the compound can effectively inhibit certain enzymes at low concentrations. For instance, a study reported an IC50 value indicating significant enzyme inhibition at concentrations as low as 5 µM .
  • Therapeutic Applications : Research has suggested that the compound could be developed into a therapeutic agent for conditions such as cancer and autoimmune diseases due to its ability to modulate immune responses and inhibit tumor growth.
  • Comparative Studies : When compared to similar compounds, this compound exhibited superior binding affinity to specific targets, highlighting its potential as a lead compound for drug development .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
Enzyme InhibitionBinds to active sites,
AntimicrobialDisrupts bacterial cell functions,
Anti-inflammatoryModulates inflammatory pathways,
Potential Cancer TreatmentInhibits tumor growth,

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2R,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid, and how are key parameters optimized?

  • Methodology : Synthesis typically involves multi-step pathways with precise control of temperature (e.g., 0–25°C for sensitive intermediates) and pH (maintained at 6–8 to prevent epimerization). Protecting groups like tert-butoxycarbonyl (Boc) are used to preserve stereochemistry during functionalization . Purification via reverse-phase HPLC (>97% purity) and characterization by 1H^1H/13C^{13}C-NMR ensure structural fidelity .
  • Key Parameters : Kinetic studies under varying conditions (e.g., solvent polarity, catalyst loading) optimize yield and enantiomeric excess (ee). For example, highlights kinetic profiling to identify rate-limiting steps in analogous pyrrolidine syntheses .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Structural Confirmation : High-resolution 1H^1H-NMR (400–600 MHz) resolves stereochemical assignments (e.g., coupling constants for axial vs. equatorial protons). X-ray crystallography is definitive for absolute configuration, though limited by crystal growth challenges .
  • Purity Assessment : HPLC with UV/Vis detection (210–254 nm) and chiral stationary phases quantifies ee (>99% in optimized batches). Mass spectrometry (ESI-TOF) confirms molecular weight (±0.001 Da accuracy) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between synthetic batches?

  • Validation Strategies :

  • X-ray Crystallography : Resolves absolute configuration discrepancies (e.g., used this for a related fluoropyrrolidine derivative) .
  • Chiral HPLC : Detects minor enantiomers (<1%) using cellulose-based columns (e.g., Chiralpak IA/IB) .
  • Vibrational Circular Dichroism (VCD) : Differentiates diastereomers via distinct IR absorption patterns .

Q. What strategies optimize the compound’s solubility and stability in aqueous systems for biological assays?

  • Solubility Enhancement :

  • Salt Formation : Hydrochloride salts improve water solubility (e.g., reports 50 mg/mL solubility for a fluoropyrrolidine analog) .
  • Co-solvents : Use DMSO (<10% v/v) or cyclodextrin inclusion complexes to prevent aggregation .
    • Stability Optimization : pH buffering (6.5–7.4) and lyophilization reduce hydrolysis of the acetyl group. Stability-indicating HPLC monitors degradation products (e.g., free carboxylic acid) under accelerated conditions (40°C/75% RH) .

Q. How do electronic effects of substituents influence the compound’s reactivity in peptide coupling reactions?

  • Electronic Analysis :

  • Acetyl Group : Electron-withdrawing effect activates the carboxylic acid for amide bond formation (e.g., EDCI/HOBt coupling at 0°C yields >90% conversion) .
  • Hydroxyl Group : Hydrogen bonding with coupling agents (e.g., DCC) stabilizes transition states, reducing racemization .
    • Steric Considerations : Bulkier substituents (e.g., 4-chlorobenzyl in ) require microwave-assisted heating (50–80°C) to overcome steric hindrance .

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